Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester
Overview
Description
Preparation Methods
The synthesis of benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester typically involves the esterification of 4-bromo-3-(3-buten-1-yloxy)benzoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and butenyl group contribute to its reactivity, allowing it to participate in various biochemical reactions. The ester group facilitates its incorporation into larger molecular structures, enhancing its utility in synthetic chemistry.
Comparison with Similar Compounds
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester can be compared with other similar compounds such as:
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, butyl ester: Similar structure but with a butyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 4-bromo-3-but-3-enoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h3,5-6,8H,1,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJOZIWOGGEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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